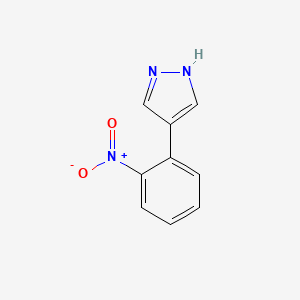

4-(2-nitrophenyl)-1H-pyrazole

概要

説明

4-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a nitro group at the 2-position of the phenyl ring attached to the pyrazole core makes this compound particularly interesting due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

4-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 4-(2-aminophenyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

4-(2-Nitrophenyl)-1H-pyrazole and its derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities, including:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium in various in vivo models .

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that certain pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown promising results against a range of bacterial and fungal strains, highlighting their potential in treating infectious diseases .

- Hormonal Activity : Some studies have reported the binding affinity of nitro-substituted pyrazoles to estrogen receptors, indicating their potential use in hormone-related therapies .

Table 1: Biological Activities of this compound Derivatives

Agricultural Applications

In addition to medicinal uses, this compound has applications in agriculture, particularly as a component of agrochemicals:

- Pesticides and Herbicides : Pyrazole derivatives are utilized in the development of pesticides and herbicides due to their ability to inhibit specific biochemical pathways in pests and weeds. This application is crucial for enhancing crop yields and managing agricultural pests effectively .

- Fungicides : The compound's efficacy as a fungicide has been explored, with studies demonstrating its ability to inhibit fungal growth, thereby protecting crops from fungal infections .

Table 2: Agricultural Applications of this compound Derivatives

| Application Type | Description | Reference |

|---|---|---|

| Pesticides | Inhibits specific pathways in pests | |

| Herbicides | Effective against weed growth | |

| Fungicides | Inhibits fungal growth |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Case Study on Anti-inflammatory Effects : A series of experiments evaluated the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced edema models. Compounds demonstrated up to 78% inhibition compared to standard treatments, showcasing their potential as effective anti-inflammatory agents .

- Case Study on Anticancer Activity : In vitro studies assessed the cytotoxic effects of nitro-substituted pyrazoles on breast and lung cancer cell lines, revealing IC50 values significantly lower than those of conventional chemotherapeutics, indicating promising anticancer activity .

作用機序

The biological activity of 4-(2-nitrophenyl)-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .

類似化合物との比較

Similar Compounds

4-nitrophenylpyrazole: Similar structure but lacks the 2-nitro substitution on the phenyl ring.

2-nitrophenylpyrazole: Similar structure but with the nitro group directly attached to the pyrazole ring.

4-(2-nitrophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

4-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can enhance its biological activity and make it a valuable compound for further research and development.

生物活性

4-(2-Nitrophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The nitro group on the phenyl ring significantly influences the compound's reactivity and biological activity. Various synthetic routes have been developed, enhancing yields and purity, which are crucial for biological evaluations .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a spectrum of pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. For instance, compounds with a nitrophenyl substituent showed enhanced activity compared to their unsubstituted counterparts .

- Anticancer Properties : Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that the nitro group may enhance electron-withdrawing properties, affecting the compound's interaction with biological targets such as enzymes and receptors involved in inflammation and cancer pathways .

特性

IUPAC Name |

4-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKKJSANXASGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。